5-Methyl-2-heptanone

Vue d'ensemble

Description

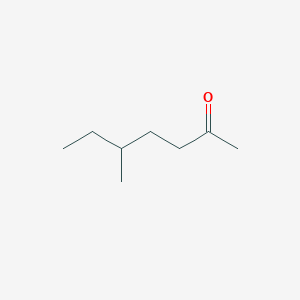

5-Methyl-2-heptanone: is an organic compound with the molecular formula C8H16O . It is a ketone, specifically a methyl ketone, and is also known by its IUPAC name, 5-methylheptan-2-one . This compound is a colorless liquid with a characteristic fruity odor and is used in various industrial applications due to its solvent properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methyl-2-heptanone can be synthesized through several methods:

Acid-Catalyzed Addition Reaction: One common method involves the acid-catalyzed addition of isobutyraldehyde to acetone.

Oxidation of Alcohols: Another method involves the oxidation of 5-methyl-2-heptanol using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-methyl-2-heptenal. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, hydrazines, acidic or basic conditions.

Major Products:

Oxidation: 5-Methyl-2-heptanoic acid.

Reduction: 5-Methyl-2-heptanol.

Substitution: Imines, hydrazones.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5-methyl-2-heptanone involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and inhibit enzyme activity, leading to cellular dysfunction . The compound targets various molecular pathways, including those involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

2-Heptanone: Another methyl ketone with a similar structure but lacks the methyl group at the fifth position.

6-Methyl-2-heptanone: A structural isomer with the methyl group at the sixth position.

Comparison:

Activité Biologique

5-Methyl-2-heptanone, a ketone with the chemical formula C₈H₁₆O, is a compound of interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its antifungal properties, effects on microbial interactions, and implications for human health.

This compound is characterized by its aliphatic structure, which contributes to its volatility and reactivity. It is commonly found in various essential oils and has been identified in plants like basil (Ocimum species) . The compound has a distinct odor, making it relevant in flavoring and fragrance industries.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against several plant pathogens. For instance, research indicates that related compounds such as 6-methyl-2-heptanone exhibit significant antifungal activity against Alternaria solani, a pathogen responsible for early blight in tomatoes. The mechanism involves disruption of cell membrane integrity and increased permeability, leading to cellular damage and death .

Case Study: Effects on Alternaria solani

A detailed examination of the effects of 6-methyl-2-heptanone on A. solani revealed several critical findings:

- Cell Membrane Integrity : Treated fungal cells exhibited increased membrane permeability, as indicated by SYTOX Green staining, which showed fluorescent green cells indicating compromised membranes .

- Morphological Changes : Scanning electron microscopy (SEM) demonstrated that treated hyphae had wrinkled surfaces and abnormal swelling, suggesting structural integrity loss .

- ATP Leakage : There was a notable increase in extracellular ATP levels in treated samples, indicating severe membrane damage leading to cellular content leakage .

| Parameter | Control Group | 6-Methyl-2-Heptanone Treatment |

|---|---|---|

| Membrane Permeability | Low (no fluorescence) | High (fluorescent green cells) |

| Hyphal Morphology | Smooth, intact | Wrinkled, swollen |

| ATP Levels | Low | Significantly increased |

Microbial Interactions

This compound also plays a role in microbial interactions. Research indicates that certain Bacillus species can synthesize this compound as part of their secondary metabolite profile. For example, Bacillus nematocida produces 2-heptanone (closely related to this compound) as an attractant for nematodes, highlighting its ecological significance . This suggests that this compound may influence both microbial community dynamics and pest management strategies.

Human Health Implications

The biological activity of this compound extends to potential health impacts. Inhalation studies have indicated that exposure to high concentrations can lead to respiratory irritation and other systemic effects. For instance, studies involving rats exposed to high levels reported significant reductions in respiratory rates . These findings necessitate careful consideration of exposure limits in occupational settings.

Propriétés

IUPAC Name |

5-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAUGNQLUXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939531 | |

| Record name | 5-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18217-12-4 | |

| Record name | 5-Methyl-2-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What type of chemical reactions does 5-methyl-2-heptanone undergo upon light exposure?

A1: While the provided abstract does not detail the specific photochemical reactions of (s)-(+)-5-methyl-2-heptanone [], it can be inferred that the research investigates how this chiral ketone interacts with light and the subsequent chemical transformations it undergoes. Photochemical reactions of ketones often involve Norrish Type I and Type II processes, leading to the formation of various products like aldehydes, ketenes, and hydrocarbons. Further investigation into the full text of the paper [] would be needed to elucidate the precise reaction pathways studied.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.